molecular formula C8H15NS B3043113 (R)-(-)-2-Heptyl isothiocyanate CAS No. 737000-93-0

(R)-(-)-2-Heptyl isothiocyanate

Cat. No.: B3043113
CAS No.: 737000-93-0
M. Wt: 157.28 g/mol
InChI Key: UPTLUDLHIIYPNC-MRVPVSSYSA-N
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Description

®-(-)-2-Heptyl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S

Mechanism of Action

Target of Action

Isothiocyanates, such as ®-(-)-2-Heptyl isothiocyanate, primarily target the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that binds to the antioxidant response element (ARE) located in the promoters of genes coding for antioxidant/detoxifying enzymes and scavengers .

Mode of Action

Isothiocyanates can react with sulfhydryl residues of Keap1, causing the release of Nrf2 . Nrf2 can then translocate to the nucleus and bind to the ARE . This interaction results in the modulation of the expression and activity of biotransformation enzymes involved in the metabolism and elimination of xenobiotics (e.g., carcinogens) from the body .

Biochemical Pathways

The primary biochemical pathway affected by isothiocyanates is the mercapturic acid pathway . Absorbed isothiocyanates are rapidly conjugated to glutathione in the liver, and then sequentially metabolized in this pathway, before being excreted in the urine . Isothiocyanates also downregulate CYP3A2 mRNA expression, as well as the activity of benzyloxyquinoline debenzylase, a marker of CYP3As .

Pharmacokinetics

The pharmacokinetic features of isothiocyanates include linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . They also exhibit reversible metabolism and capacity-limited hepatic elimination . These properties impact the bioavailability of isothiocyanates, making them highly bioavailable at low dietary doses .

Result of Action

Isothiocyanates exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can effectively prevent DNA damage and cancer caused by various carcinogens in the diet, including polycyclic aromatic hydrocarbons, heterocyclic amines, and nitrosamines .

Action Environment

The action of isothiocyanates can be influenced by environmental factors such as food processing and preparation . Glucosinolates, the precursors of isothiocyanates, are present in relatively high concentrations in cruciferous vegetables, but the amounts of isothiocyanates formed from glucosinolates in foods are variable and depend partly on these factors .

Chemical Reactions Analysis

Types of Reactions: ®-(-)-2-Heptyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols.

    Desulfurizing Agents: T3P, cyanuric acid.

    Catalysts: DBU, elemental sulfur.

Major Products:

Properties

IUPAC Name

(2R)-2-isothiocyanatoheptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTLUDLHIIYPNC-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309174
Record name (2R)-2-Isothiocyanatoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-93-0
Record name (2R)-2-Isothiocyanatoheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Isothiocyanatoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-(-)-2-Heptyl isothiocyanate
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(R)-(-)-2-Heptyl isothiocyanate
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(R)-(-)-2-Heptyl isothiocyanate
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(R)-(-)-2-Heptyl isothiocyanate
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(R)-(-)-2-Heptyl isothiocyanate
Reactant of Route 6
(R)-(-)-2-Heptyl isothiocyanate

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